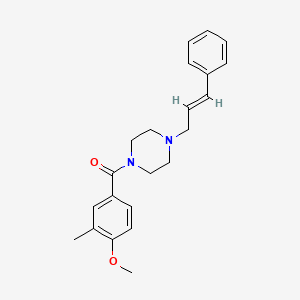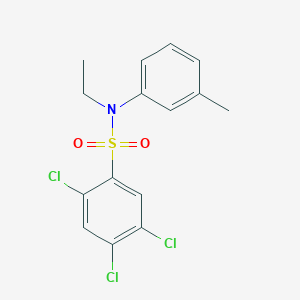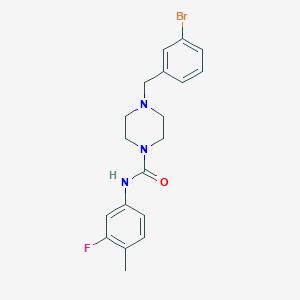
6-methoxy-2-phenyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
描述
6-methoxy-2-phenyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as MPQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPQ belongs to a class of compounds known as quinolines, which have been shown to possess a range of biological activities.
作用机制
The mechanism of action of 6-methoxy-2-phenyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, mood regulation, and neuroprotection. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell and animal models. In neuronal cells, this compound has been shown to increase the expression of neurotrophic factors and protect against oxidative stress. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In bacterial and viral cells, this compound has been shown to inhibit replication and reduce infectivity.
实验室实验的优点和局限性
6-methoxy-2-phenyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has several advantages for use in laboratory experiments, including its synthetic accessibility, low toxicity, and diverse range of biological activities. However, there are also limitations to its use, including its relatively low potency compared to other compounds and the need for further research to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on 6-methoxy-2-phenyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. One area of interest is the development of new neuroprotective therapies for neurodegenerative diseases using this compound or related compounds. Another area of interest is the development of new cancer therapies that target topoisomerase II using this compound or related compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in infectious disease research.
科学研究应用
6-methoxy-2-phenyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to possess anti-tumor activity and may be useful in the development of new cancer therapies. In infectious disease research, this compound has been shown to have antiviral and antibacterial activity and may be useful in the development of new treatments for infectious diseases.
属性
IUPAC Name |
6-methoxy-2-phenyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-25-16-9-10-19-17(13-16)21(24)18(14-23-11-5-6-12-23)20(22-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUGJPBVGZDUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine](/img/structure/B4791283.png)
![1-butyl-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4791290.png)
![5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4791293.png)
![N-(3,4-dimethylphenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4791297.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-furamide](/img/structure/B4791307.png)
![3-allyl-5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4791312.png)
![N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4791318.png)
![5-ethyl-1,3-dimethyl-N-[2-(1-piperidinyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B4791325.png)


![2-[4-(2-chloro-6-fluorobenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B4791351.png)
![N-(2,4-difluorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4791358.png)

![3,5-dimethyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}-1H-pyrazole](/img/structure/B4791384.png)
